1-[5-(propan-2-yl)furan-2-yl]ethan-1-one
Description
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one is a furan-derived ketone featuring an acetyl group at the 2-position and an isopropyl (propan-2-yl) substituent at the 5-position of the furan ring (Figure 1). Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 176.17 g/mol), and it is commercially available as a synthetic building block for organic chemistry applications . The isopropyl group confers steric bulk and lipophilicity, distinguishing it from other furan-based ethanones.
Properties
CAS No. |
59558-53-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts acylation of furan with isopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Br2, HNO3, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-[5-(propan-2-yl)furan-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the ethanone group play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences and similarities between 1-[5-(propan-2-yl)furan-2-yl]ethan-1-one and selected analogues:
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to polar substituents like dihydroxyphenyl (comoclathrin) or methanesulfonyl .
- Bioactivity : Analogues with extended conjugation (e.g., pyrazoline derivatives or chalcones ) exhibit antimicrobial and anticancer activities, suggesting that the target compound could serve as a precursor for bioactive molecules.
Spectroscopic and Physicochemical Data
While direct data for the target compound are sparse, analogues provide insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
